Cas no 2228211-91-2 (1-(3-ethynylphenyl)methylcyclopropan-1-ol)

1-(3-ethynylphenyl)methylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethynylphenyl)methylcyclopropan-1-ol
- 1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol
- 2228211-91-2
- EN300-1755725
-
- インチ: 1S/C12H12O/c1-2-10-4-3-5-11(8-10)9-12(13)6-7-12/h1,3-5,8,13H,6-7,9H2
- InChIKey: UDQGINKVVFTNRV-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=C(C#C)C=2)CC1
計算された属性
- 精确分子量: 172.088815002g/mol
- 同位素质量: 172.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 20.2Ų
1-(3-ethynylphenyl)methylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755725-10.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1755725-0.1g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1755725-0.25g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1755725-1.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1755725-0.05g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1755725-2.5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1755725-5.0g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-1755725-0.5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1755725-1g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1755725-5g |
1-[(3-ethynylphenyl)methyl]cyclopropan-1-ol |
2228211-91-2 | 5g |
$3935.0 | 2023-09-20 |
1-(3-ethynylphenyl)methylcyclopropan-1-ol 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1-(3-ethynylphenyl)methylcyclopropan-1-olに関する追加情報
Introduction to 1-(3-ethynylphenyl)methylcyclopropan-1-ol (CAS No. 2228211-91-2)
1-(3-ethynylphenyl)methylcyclopropan-1-ol (CAS No. 2228211-91-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of 1-(3-ethynylphenyl)methylcyclopropan-1-ol, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties: The molecular formula of 1-(3-ethynylphenyl)methylcyclopropan-1-ol is C13H14O, with a molecular weight of approximately 186.25 g/mol. The compound features a cyclopropane ring attached to a phenyl group via an ethynyl linker, and a hydroxyl group at the methyl position. This unique structure imparts specific chemical properties, such as solubility in organic solvents and reactivity in various chemical reactions. The presence of the hydroxyl group also confers polarity to the molecule, making it suitable for interactions with biological targets.
Synthesis Methods: The synthesis of 1-(3-ethynylphenyl)methylcyclopropan-1-ol has been explored through several methodologies. One common approach involves the coupling of a cyclopropylmethyl halide with a terminal alkyne followed by reduction to form the hydroxyl group. Another method involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the phenyl ring. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production in industrial settings.
Biological Activities: Recent studies have demonstrated that 1-(3-ethynylphenyl)methylcyclopropan-1-ol exhibits promising biological activities. For instance, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. Additionally, preliminary research suggests that this compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. These findings highlight the therapeutic potential of 1-(3-ethynylphenyl)methylcyclopropan-1-ol and warrant further investigation.
Clinical Applications: While still in the early stages of research, 1-(3-ethynylphenyl)methylcyclopropan-1-ol has shown promise in preclinical studies for various medical conditions. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anticancer potential of this compound also opens up possibilities for its use in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance treatment efficacy.
Current Research Trends: Ongoing research on 1-(3-ethynylphenyl)methylcyclopropan-1-ol is focused on elucidating its mechanism of action and optimizing its pharmacological properties. Scientists are investigating the compound's interactions with specific cellular targets and pathways to better understand its biological effects. Additionally, efforts are being made to develop more potent and selective analogs through structure-based drug design approaches. These advancements are expected to contribute significantly to the development of new therapeutic strategies.
Safety and Toxicology: Ensuring the safety and efficacy of new compounds is a critical aspect of drug development. Preliminary toxicological studies on 1-(3-ethynylphenyl)methylcyclopropan-1-ol have shown that it is well-tolerated at therapeutic doses with minimal side effects. However, further comprehensive safety evaluations are necessary before advancing to clinical trials. These studies will provide essential data on the compound's pharmacokinetics, metabolism, and potential long-term effects.
FUTURE PERSPECTIVES: The future outlook for 1-(3-ethynylphenyl)methylcyclopropan-1-ol is promising. Continued research and development efforts are expected to uncover new applications and improve its therapeutic profile. Collaborations between academia and industry will play a crucial role in advancing this compound from preclinical studies to clinical trials and ultimately to market approval. As our understanding of this compound deepens, it has the potential to become an important tool in the treatment of various diseases.
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